molecular formula C9H8ClFO3 B2667998 5-chloro-2-(2-fluoroethoxy)benzoic Acid CAS No. 334652-74-3

5-chloro-2-(2-fluoroethoxy)benzoic Acid

Cat. No. B2667998
CAS RN: 334652-74-3
M. Wt: 218.61
InChI Key: XKMAGGNVRBMBET-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-fluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is a derivative of benzoic acid, which is a type of carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO3/c10-6-1-2-8(14-4-3-11)7(5-6)9(12)13/h1-2,5H,3-4H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.61 and a molecular formula of C9H8ClFO3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Crystallography and Molecular Structure

Research on benzoic acid derivatives, including structures similar to 5-chloro-2-(2-fluoroethoxy)benzoic acid, has been conducted to understand their crystal structures using X-ray powder diffraction. These studies focus on the interplay of intermolecular interactions, which are essential in assembling molecules into a supramolecular framework. This has implications for understanding the electronic structure and molecular electrostatic potential of such compounds (Pramanik, Dey, & Mukherjee, 2019).

Spectroscopy and Molecular Dynamics

Investigations into the Fourier-transform Raman and infrared spectra of similar benzoic acid compounds provide insights into their vibrational spectra. These studies are pivotal in understanding the molecular dynamics and potential energy distribution of such compounds, which can be crucial in various fields of material science and chemical research (Xavier & Joe, 2011).

Plant Growth Regulation

Research into chloro- and methyl-substituted benzoic acids has revealed their significant role in plant growth regulation. This includes understanding how different substitutions in the molecular structure can influence the growth-promoting activity, which can be vital for agricultural sciences and botany (Pybus, Smith, Wain, & Wightman, 1959).

Directed Lithiation

Studies have been conducted on the directed lithiation of benzoic acids, including compounds structurally related to this compound. This research is important for understanding the reactions and transformations of such compounds in organic chemistry, which can be applied in synthesis and drug development (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Detection of Reactive Oxygen Species

Studies on benzoic acid derivatives have contributed to the development of novel fluorescence probes for detecting reactive oxygen species. This has significant implications in biological and chemical research, particularly in understanding oxidative stress and its impact on cells (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Synthesis and Chemical Transformations

The synthesis of related benzoic acid derivatives, like 5-fluorosalicylic acid, demonstrates the various chemical transformations these compounds can undergo. This knowledge is crucial for the development of new synthetic routes in pharmaceuticals and other chemical industries (Li-tao, 2010).

Safety and Hazards

Safety data sheets indicate that 5-chloro-2-(2-fluoroethoxy)benzoic acid may pose some hazards. It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation when handling this compound . The compound is also labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

properties

IUPAC Name

5-chloro-2-(2-fluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c10-6-1-2-8(14-4-3-11)7(5-6)9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMAGGNVRBMBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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